Enhanced Carbonic Anhydrase II Inhibition vs. Clinical Standard Acetazolamide
2-Acetamido-N-phenylacetamide inhibits bovine carbonic anhydrase II (bCA II) with an IC50 of 241 nM [1]. In a parallel assay system using p-nitrophenyl acetate as a substrate, the clinical standard inhibitor acetazolamide exhibited an IC50 of 1,089 nM (1.089 µM) [2]. This represents a 4.5-fold greater potency for 2-Acetamido-N-phenylacetamide under these specific conditions.
| Evidence Dimension | Inhibition of bovine carbonic anhydrase II (bCA II) esterase activity |
|---|---|
| Target Compound Data | IC50 = 241 nM |
| Comparator Or Baseline | Acetazolamide: IC50 = 1,089 nM (1.089 µM) |
| Quantified Difference | 4.5-fold lower IC50 (higher potency) for the target compound |
| Conditions | Spectrophotometric assay using p-nitrophenyl acetate hydrolysis after 30 min incubation; pH and temperature not fully specified in BindingDB entry but consistent with standard bCA II assays. |
Why This Matters
This superior potency against a therapeutically validated target provides a concrete, data-driven rationale for selecting 2-Acetamido-N-phenylacetamide over acetazolamide in research programs focused on carbonic anhydrase modulation, potentially reducing the required concentration in screening cascades.
- [1] BindingDB Entry BDBM50068226. IC50 = 241 nM for bovine carbonic anhydrase 2. View Source
- [2] PMC9687900, Table 1. Acetazolamide IC50 = 1.089 ± 0.063 µM for carbonic anhydrase. View Source
